molecular formula C7H17N B1596598 2-Methyl-n-propyl-1-propanamine CAS No. 39190-66-4

2-Methyl-n-propyl-1-propanamine

Cat. No.: B1596598
CAS No.: 39190-66-4
M. Wt: 115.22 g/mol
InChI Key: SQGSVBHTFQOZDL-UHFFFAOYSA-N
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Description

2-Methyl-n-propyl-1-propanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group attached to a carbon chain with a methyl group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Methyl-n-propyl-1-propanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of drugs targeting specific biochemical pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Methyl-n-propyl-1-propanamine can be influenced by various environmental factors These may include the pH of the surrounding environment, the presence of other molecules or ions, and temperature For example, as an amine, its protonation state and thus its reactivity can be influenced by pH

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-n-propyl-1-propanamine can be synthesized through the alkylation of ammonia with appropriate alkyl halides. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-n-propyl-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Propanamine, N-methyl-
  • N-Ethylethanamine
  • N,N-Dimethylethanamine
  • Isopropylamine

Comparison: 2-Methyl-n-propyl-1-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-methyl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSVBHTFQOZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879021
Record name PROPYL-ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-66-4
Record name 2-Methyl-N-propyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylisobutyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL-ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylpropylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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